2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid
Overview
Description
“2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5Cl2NO2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains two chlorine atoms attached to the phenyl group .
Scientific Research Applications
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Antioxidant, Analgesic, and Anti-inflammatory Applications Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents . These compounds could potentially be used in the treatment of conditions characterized by inflammation and pain, such as arthritis or other inflammatory diseases .
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Antimicrobial and Antifungal Applications Some thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles have been synthesized and screened for their antifungal and antibacterial activities .
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Antiviral Applications Certain thiazole derivatives have shown potential as antiviral agents . These compounds could be used in the development of new treatments for viral infections .
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Diuretic Applications Thiazole derivatives have also been found to have diuretic properties . This means they could potentially be used in the treatment of conditions like hypertension or edema, where reducing fluid buildup in the body is beneficial .
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Anticonvulsant and Neuroprotective Applications Some thiazole derivatives have demonstrated anticonvulsant and neuroprotective activities . These compounds could potentially be used in the treatment of neurological conditions like epilepsy or neurodegenerative diseases .
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Antitumor or Cytotoxic Applications Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments .
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Antihypertensive Applications Thiazole derivatives have been found to have antihypertensive activity . These compounds could potentially be used in the treatment of conditions like hypertension .
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Antischizophrenia Applications Some thiazole derivatives have demonstrated antischizophrenia activity . These compounds could potentially be used in the treatment of schizophrenia .
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Anti-HIV Applications Certain thiazole derivatives have shown potential as anti-HIV agents . These compounds could be used in the development of new treatments for HIV .
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Hypnotics Applications Thiazole derivatives have also been found to have hypnotics activity . This means they could potentially be used in the treatment of conditions like insomnia .
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Antiallergic Applications Some thiazole derivatives have demonstrated antiallergic activities . These compounds could potentially be used in the treatment of allergic conditions .
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Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity Thiazole derivatives have been found to have fibrinogen receptor antagonist activity with antithrombotic activity . This suggests they could potentially be used in the development of new treatments for thrombotic diseases .
Future Directions
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWAVUFGSARND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674293 | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid | |
CAS RN |
1178420-52-4 | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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